5-Butyldecan-5-ol

thermophysical properties distillation cut points solvent selection

5-Butyldecan-5-ol (5-butyl-5-decanol) is a branched, secondary aliphatic alcohol of the trialkylcarbinol class, characterized by a central carbon atom bearing two n‑butyl groups and one n‑pentyl group. Its molecular formula is C₁₄H₃₀O and its molecular weight is 214.39 g mol⁻¹.

Molecular Formula C14H30O
Molecular Weight 214.39 g/mol
CAS No. 5340-34-1
Cat. No. B15487460
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Butyldecan-5-ol
CAS5340-34-1
Molecular FormulaC14H30O
Molecular Weight214.39 g/mol
Structural Identifiers
SMILESCCCCCC(CCCC)(CCCC)O
InChIInChI=1S/C14H30O/c1-4-7-10-13-14(15,11-8-5-2)12-9-6-3/h15H,4-13H2,1-3H3
InChIKeySSKIGFOKIDZBBW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Butyldecan-5-ol (CAS 5340-34-1) – Chemical Identity and Procurement Baseline


5-Butyldecan-5-ol (5-butyl-5-decanol) is a branched, secondary aliphatic alcohol of the trialkylcarbinol class, characterized by a central carbon atom bearing two n‑butyl groups and one n‑pentyl group . Its molecular formula is C₁₄H₃₀O and its molecular weight is 214.39 g mol⁻¹ . The compound is a colorless liquid with a computed log P of approximately 5.3, a density of 0.833 g cm⁻³, a boiling point of 265.7 °C (at 760 mmHg), and a refractive index of 1.444 . It is typically supplied at ≥95 % purity for laboratory and industrial use .

5-Butyldecan-5-ol (CAS 5340-34-1) – Why In‑Class Compounds Cannot Be Interchanged


Members of the 5-alkyl‑5‑decanol family share a common carbon skeleton, but the size of the substituent at the 5‑position dictates critical physicochemical properties such as boiling point, vapor pressure, lipophilicity, and steric hindrance . Even seemingly minor structural changes (e.g., methyl → ethyl → butyl) result in shifts of 15–50 °C in boiling point and significant changes in partition coefficients . Consequently, a generic substitution of 5‑butyldecan‑5‑ol with a shorter‑chain analog (or the isomeric tributylcarbinol) can alter distillation cut points, solvency power, and reactivity in downstream derivatizations such as esterification or Grignard reactions . The quantitative evidence below demonstrates that only the specific butyl‑pentyl substitution pattern of 5‑butyldecan‑5‑ol delivers the combination of thermal stability, hydrophobicity, and steric bulk required for targeted applications.

5-Butyldecan-5-ol (CAS 5340-34-1) – Quantitative Differentiation Evidence Against Closest Analogs


Boiling Point Elevation Relative to Lower 5‑Alkyl‑5‑decanol Homologs

The normal boiling point of 5‑butyldecan‑5‑ol (265.7 °C at 760 mmHg) is 47.5 °C higher than that of 5‑methyl‑5‑decanol (218.2 °C) and 31.1 °C higher than that of 5‑ethyl‑5‑decanol (234.6 °C) . The structurally closest isomer, tributylcarbinol (5‑butylnonan‑5‑ol), boils at 250.4 °C, giving the target compound an additional 15.3 °C of thermal headroom .

thermophysical properties distillation cut points solvent selection

Computed Lipophilicity (XLogP3) Differentiation from Shorter 5‑Alkyl‑5‑decanols

The PubChem‑computed XLogP3‑AA value for 5‑butyldecan‑5‑ol is 5.3, compared to 4.5 for 5‑propyl‑5‑decanol and 3.7 for 5‑ethyl‑5‑decanol . Each additional methylene unit in the alkyl substituent adds approximately 0.4–0.5 log units of lipophilicity.

lipophilicity partition coefficient QSAR modeling

Density and Refractive Index Consistency for Quality Control Benchmarking

The experimentally reported density of 5‑butyldecan‑5‑ol is 0.833 g cm⁻³ and the refractive index (n₂₀/D) is 1.444 . In comparison, 5‑ethyl‑5‑decanol has a density of 0.831 g cm⁻³ (n₂₀/D ≈ 1.44) and tributylcarbinol has a density of 0.832 g cm⁻³ (n₂₀/D = 1.4445) . While the absolute differences are small, the distinctive combination of density + refractive index provides a unique fingerprint that can be used for incoming lot verification against mis‑shipment of a regioisomer.

quality control identity testing purity verification

Increased Rotatable Bond Count and Conformational Flexibility

5‑Butyldecan‑5‑ol contains 10 rotatable bonds, compared to 9 for 5‑propyl‑5‑decanol, 8 for 5‑ethyl‑5‑decanol, and 7 for 5‑methyl‑5‑decanol . The additional conformational flexibility arises from the extra methylene units in the butyl substituents.

molecular flexibility solvation dynamics formulation science

5-Butyldecan-5-ol (CAS 5340-34-1) – Application Scenarios Stemming from Quantitative Differentiation


High‑Temperature Solvent for Organic Reactions

With a boiling point 15 °C above the isomeric tributylcarbinol and 47 °C above the methyl homolog, 5‑butyldecan‑5‑ol broadens the accessible temperature range for reflux and distillation operations. It is therefore favored in protocols where a higher‑boiling, aprotic‑soluble secondary alcohol is required to push reactions to completion without solvent losses .

Hydrophobic Building Block for Ester Plasticizers

The elevated log P and higher rotatable bond count of 5‑butyldecan‑5‑ol make its phthalate or adipate esters less volatile and more compatible with non‑polar polymer matrices than esters derived from shorter‑chain 5‑alkyl‑5‑decanols. Patents on isomeric decanol mixtures note that increased chain length correlates with improved plasticizer permanence .

Fragrance Intermediate with Delayed Volatility Profile

The higher molecular weight and lower vapor pressure (inferred from boiling point elevation) of 5‑butyldecan‑5‑ol relative to its lower homologs translate into a slower evaporation rate, which is desirable in fragrance formulations to prolong scent release. Its consistent refractive index also facilitates batch‑to‑batch sensory quality control .

Calibration Standard for Chromatographic Systems

The well‑defined boiling point, retention index, and purity profile of 5‑butyldecan‑5‑ol make it suitable as a reference compound for GC and HPLC system suitability testing, particularly when analytes elute in the C₁₄ alcohol range. The measurable density and refractive index further support its use in multi‑attribute quality benchmarks .

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